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Cesium lead triiodide (CsPbls) has emerged as a leading all-inorganic candidate for next-
generation photovoltaic and optoelectronic applications, lauded for its thermal stability and
suitable band gap.[1][2] However, the performance and long-term stability of CsPbls-based
devices are critically influenced by the properties of its surfaces and interfaces. Understanding
the atomic and electronic structure of these surfaces is paramount for developing effective
passivation strategies and improving device efficiency. First-principles calculations, primarily
based on Density Functional Theory (DFT), provide an indispensable atomic-level insight into
surface stability, electronic properties, and defect physics.

This guide offers an objective comparison of CsPbls surfaces, drawing upon data from
numerous first-principles studies. We present quantitative data in structured tables, detail the
computational methodologies employed, and provide visualizations to clarify complex
relationships and workflows.

Experimental and Computational Protocols

First-principles studies of perovskite surfaces are computationally intensive investigations that
model the material from the fundamental laws of quantum mechanics.

General Methodology: The predominant theoretical framework is Density Functional Theory
(DFT), which allows for the calculation of the electronic structure and total energy of a system.
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[3][4][5][6] These calculations are typically performed using software packages like the Vienna
Ab initio Simulation Package (VASP).[7]

Key Steps:

» Structural Modeling: Surfaces are modeled using a "slab" approach. A finite number of
atomic layers (a slab) is created, and a vacuum region is added to separate the slab from its
periodic images, thus simulating a surface.[8][9] Symmetric slabs with identical top and
bottom terminations are often used to prevent the creation of an artificial net dipole.[8][10]
The (001) surface is the most frequently studied facet for CsPbls.[8][11]

o DFT Calculations:

o Exchange-Correlation Functional: The choice of the exchange-correlation functional is
crucial. The Perdew—Burke—Ernzerhof (PBE) functional, a type of Generalized Gradient
Approximation (GGA), is widely used for structural relaxation and energy calculations.[4]
[5][12][13] For more accurate electronic properties, especially the band gap, hybrid
functionals like HSEO6 or meta-GGA functionals such as SCAN are employed.[14][15]

o Energy Cutoff and k-point Mesh: A plane-wave energy cutoff (e.g., 400 eV) and a
Monkhorst-Pack k-point mesh for sampling the Brillouin zone are carefully chosen to
ensure the convergence of the total energy.[4]

o Structural Relaxation: The atomic positions within the slab are relaxed until the forces on
each atom are below a specific threshold (e.g., 0.01 eV/A).[4]

o Property Calculations:

o Surface Energy: To compare the stability of different surface terminations, the surface
energy (y) is calculated. It is defined as the excess energy of the slab compared to the
bulk material, normalized by the surface area.[11]

o Electronic Structure: The band structure and Projected Density of States (PDOS) are
computed to determine the band gap and identify any electronic states localized at the
surface, which could act as charge carrier traps.[3][11]
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o Defect Formation Energy: The energy required to create a point defect (like a vacancy or
interstitial) on the surface is calculated to predict the dominant defect types.[16][17]

Workflow and Comparative Diagrams

The following diagrams illustrate the typical workflow for a first-principles surface study and
compare the key properties of different CsPbls surface terminations.
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Caption: Workflow for a first-principles study of perovskite surfaces.
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Caption: Comparison of Csl- and Pblz-terminated CsPbls surfaces.

Quantitative Data Summary

The following tables summarize key quantitative data extracted from various first-principles
studies on CsPbls surfaces.

Table 1: Calculated Surface Energies (y) for Different CsPbls Surfaces

Surface o Surface
Crystal Phase . . Termination Reference
Orientation Energy (J/m?)
Cubic (a) (001) Csl 0.040 [11]
Cubic (a) (001) Pbl2 0.097 [11]
Orthorhombic (y)  (110) Csl 0.062 [3]
Orthorhombic (y)  (100) Stoichiometric 0.108 [3]

Lower surface energy indicates higher thermodynamic stability.

Table 2: Calculated Electronic Band Gaps
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L Calculation
System Termination Band Gap (eV) Reference
Method
Bulk (Cubic) - GGA-PBE 1.42 [12][13]
Bulk (Cubic) - mBJ 1.72 [12][13]
(001) Surface Csl DFT 1.664 [11]
(001) Surface Pbl2 DFT 1.452 [11]

Note: DFT with standard functionals like PBE typically underestimates the band gap compared

to experimental values (~1.7 eV).[1][5]

Table 3: Key Findings on Surface Defect Formation

Defect Type Location Key Finding Reference
) Has the lowest
Cesium Vacancy )
All Phases formation energy [16]
(VCs) .
among vacancies.
Formation energy is
Lead Vacancy (VPDb) o-phase (001) significantly increased  [16]
compared to the bulk.
Formation energy is
lodine Vacancy (VI) o-phase (001) significantly increased  [16]
compared to the bulk.
Forms in
concentrations
Antisite (PbCs) Bulk/Surface comparable to [18]

prominent point

defects.

Various

Orthorhombic (110)

The most stable Csl-
terminated surface
has no mid-gap

states.

[3]4]
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Comparative Analysis

Surface Stability: A consistent finding across numerous studies is that the Csl-terminated (001)
surface is thermodynamically more stable than the Pblz-terminated surface for both the cubic
(a) and orthorhombic (y) phases of CsPbls.[2][11][19][20][21] This is evidenced by its
significantly lower calculated surface energy (see Table 1). For the orthorhombic phase, which
is relevant at room temperature, the Csl-terminated (110) surface is predicted to have the
lowest surface energy, making it particularly stable.[3][4] This preference for Csl termination is
analogous to findings for hybrid perovskites like MAPDbIs, where the MAI-terminated surface is
more stable than the Pblz-terminated one.[2][10]

Electronic Properties: The electronic structure of the surface is critical, as defect states within
the band gap ("mid-gap states") can act as non-radiative recombination centers, harming
device efficiency. First-principles calculations show that the most stable CsPbls surfaces, such
as the Csl-terminated (001) and (110) orientations, are generally electronically benign and do
not introduce deep trap states within the band gap.[3][4][19][20] Some studies note that while
no new states appear in the gap, the cubic a-phase can exhibit surface states near the
conduction band edge, which could influence charge extraction.[8][19][20] In contrast, the less
stable Pblz termination is more prone to forming detrimental in-gap states.[9]

Surface Defects: Surfaces are natural sites for the formation of point defects. Calculations
indicate that cesium vacancies (VCs) have a very low formation energy, suggesting they are
likely to be abundant.[16] While many intrinsic point defects are "shallow,” meaning their energy
levels are close to the band edges and do not severely impact performance, certain antisite
defects can form in significant concentrations and require consideration.[1][18] The local
environment of the surface can alter defect formation energies compared to the bulk; for
instance, the energy to create lead and iodine vacancies is higher on the a-phase (001)
surface, which could be a stabilizing factor.[16]

Conclusion

First-principles calculations provide a detailed and consistent picture of CsPbls surfaces. The
key takeaways for researchers are:

o Csl Termination is Energetically Preferred: Across different phases and facets, surfaces
terminated with a Csl layer are consistently more stable than those terminated with Pbl-.
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This has direct implications for synthesis and processing conditions, which can be tuned to
favor the formation of these more stable and electronically favorable surfaces.

» Stable Surfaces are Electronically Clean: The most stable surface terminations of CsPbls are
generally free of deep trap states, which contributes to the material's excellent optoelectronic
properties and high defect tolerance.[1]

o Defect Control is Crucial: While intrinsically tolerant to many defects, the prevalence of
certain vacancies (VCs) and antisites (PbCs) at the surface highlights the need for targeted
surface passivation strategies to further enhance device stability and efficiency.

This computational guidance is invaluable for the rational design of high-performance and long-
lasting solar cells and other optoelectronic devices based on all-inorganic cesium lead iodide
perovskites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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